molecular formula C20H21N5O4S B11281730 N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B11281730
M. Wt: 427.5 g/mol
InChI Key: BWOOOHJFYCJMEK-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a phenyl ring with methoxy groups, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, and a butanamide side chain. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions, such as heating with a suitable catalyst.

    Attachment of the butanamide side chain: This step may involve the reaction of the core structure with a butanoyl chloride derivative in the presence of a base.

    Introduction of the 3,5-dimethoxyphenyl group: This step can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Adjusting temperature, pressure, and reaction time to suit large-scale production.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Interference with cellular processes: Such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can be compared with other similar compounds, such as:

  • N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoic acid
  • N-(3,5-dimethoxyphenyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butylamine

These compounds share similar core structures but differ in their side chains, which can affect their chemical properties and biological activities

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide

InChI

InChI=1S/C20H21N5O4S/c1-24-19(27)18-15(7-8-30-18)25-16(22-23-20(24)25)5-4-6-17(26)21-12-9-13(28-2)11-14(10-12)29-3/h7-11H,4-6H2,1-3H3,(H,21,26)

InChI Key

BWOOOHJFYCJMEK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

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